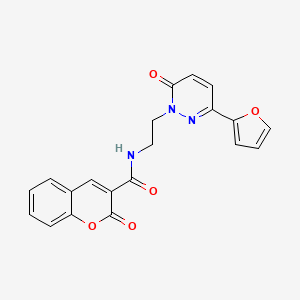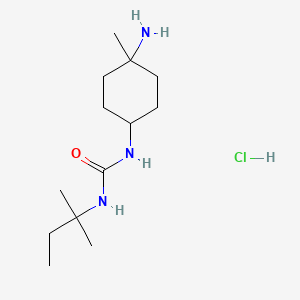
1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK) that has gained significant attention in scientific research due to its potential therapeutic applications. AMPK is a key regulator of cellular energy homeostasis that plays a critical role in maintaining metabolic balance in response to changes in nutrient availability and energy demand. A-769662 has been shown to activate AMPK in vitro and in vivo, leading to a range of biochemical and physiological effects that have been investigated in various experimental models.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Cyclic ureas, including those with cyclohexyl and amino substitutions, are subjects of chemical synthesis studies aiming to explore novel compounds with potential biological activities. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides involves cyclohexyl isocyanide and showcases the formation of new classes of pseudopeptidic triazines, indicating the versatility of urea derivatives in synthesizing complex molecules (Sañudo et al., 2006).
Biological Applications
Urea derivatives are studied for their antiacetylcholinesterase activity, as evidenced by research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas. This study aimed to optimize the spacer length and test compounds with greater conformational flexibility, highlighting the potential of urea derivatives in developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995).
Environmental and Material Science Applications
Urea and its derivatives also find applications in environmental science and materials research. For instance, the carbon dioxide uptake by ammonia and amine carbamates, converting into urea and 1,3-disubstituted ureas, demonstrates the role of urea derivatives in carbon capture and utilization technologies. This research provides a method to convert carbon dioxide, captured as carbamates, into valuable urea derivatives (Barzagli et al., 2016).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel, demonstrating the chemical versatility of urea compounds in industrial applications. This study suggests that urea derivatives can effectively form protective layers on metal surfaces, mitigating corrosion in acidic environments (Mistry et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O.ClH/c1-5-12(2,3)16-11(17)15-10-6-8-13(4,14)9-7-10;/h10H,5-9,14H2,1-4H3,(H2,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMHLIJLQLZLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)NC1CCC(CC1)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


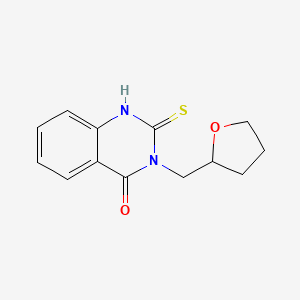
![Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2739670.png)
![N-(2-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2739675.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2739676.png)
![4-[4-(3-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B2739677.png)
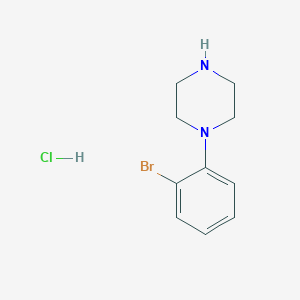
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2739681.png)
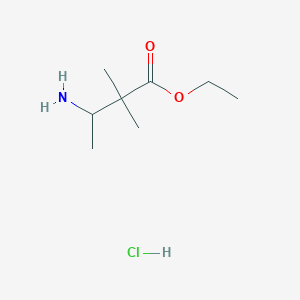

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2739684.png)


